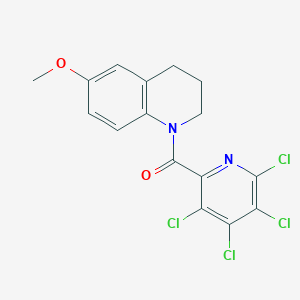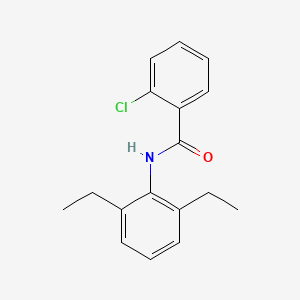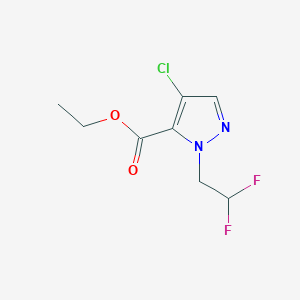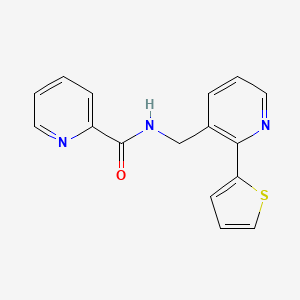
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as TTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are important for mood regulation. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. In cancer cells, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to induce cell death and inhibit cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its potential as a lead compound for drug development. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various research fields and may be useful in the development of new drugs with improved efficacy and fewer side effects. However, one limitation of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in water, which may make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline research, including further exploration of its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of new derivatives with improved properties. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline may also be useful in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer.
Méthodes De Synthèse
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process that involves the reaction of 2,3,4,5-tetra-chloropyridine with 6-methoxy-1-tetralone, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the resulting compound with oxalyl chloride to produce 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline.
Applications De Recherche Scientifique
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown potential in various research fields, including neurology, cancer research, and drug development. In neurology, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells and may be a potential candidate for chemotherapy. In drug development, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5,6-tetrachloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-24-9-4-5-10-8(7-9)3-2-6-22(10)16(23)14-12(18)11(17)13(19)15(20)21-14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZWAIRIJOYDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2872821.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfanylacetamide](/img/structure/B2872823.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2872829.png)
![Tert-butyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2872830.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2872831.png)

![4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2872834.png)